2-Amino-N-isopropylpropanamide hydrochloride

カタログ番号:

B2836722

CAS番号:

1236266-73-1

分子量:

166.65

InChIキー:

LWWYTOLUGSYYET-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

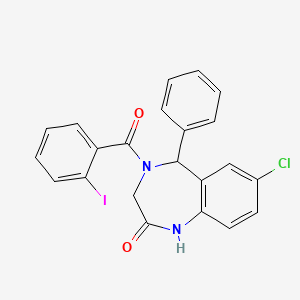

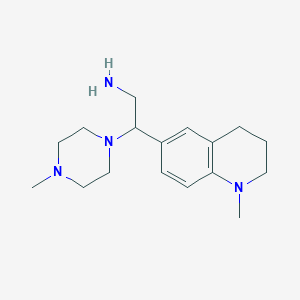

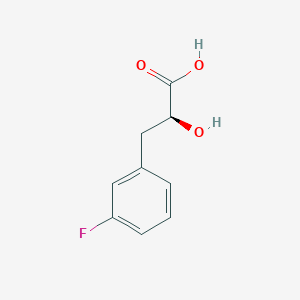

The molecular structure of 2-Amino-N-isopropylpropanamide hydrochloride consists of a central carbon atom bonded to an isopropyl group, an amide group, and an amino group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in water and organic solvents. The compound has a molecular weight of 166.65.科学的研究の応用

Ecological Risk Assessment

- Ecological Risk Assessment in Surface Waters : A study on atrazine, a related triazine herbicide, provides insights into ecological risk assessments in surface waters. This kind of research is crucial for understanding the environmental impacts of chemicals like 2-Amino-N-isopropylpropanamide hydrochloride. Atrazine is primarily used for weed control in agriculture and its presence in surface and groundwater poses ecological concerns. This study used probabilistic risk assessment techniques and focused on monitoring data from Midwestern watersheds in North America. It concluded that atrazine does not pose a significant risk to the aquatic environment, highlighting the importance of such assessments for related compounds (Solomon et al., 1996).

Relationship with Land Use

- Agricultural Chemicals in Groundwater : Research on the relations between land use and concentrations of agricultural chemicals, including atrazine and its residues, in groundwater can offer a framework for understanding how land use affects the presence of similar compounds like this compound in the environment. This study identified significant factors affecting the presence of such chemicals, including the amount of irrigated crop production (Kolpin, 1997).

Photodimerization in Aqueous Solution

- Photodimerization of 2-Aminopyridine Hydrochloride : A study on the photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril in aqueous solutions offers insights into similar reactions that this compound might undergo. This research demonstrates the stereoselective nature of such reactions and the role of specific conditions in determining the outcome (Wang, Yuan, & Macartney, 2006).

Synthesis and Polymerization

- Synthesis and Polymerization Studies : Research into the synthesis and polymerization of related compounds, like N-isopropylacrylamide, provides a basis for understanding similar processes in this compound. Studies on the synthesis of polymers with specific functional groups and their thermal responsiveness can inform similar applications for this compound (Narumi et al., 2008).

Implications for Environmental Safety

- Environmental Impact of Herbicides : Understanding the washoff and degradation patterns of herbicides like atrazine in different environmental conditions can provide insights into the environmental behavior of this compound. Studies focusing on the degradation of atrazine and other herbicides in water sources are critical for assessing the potential ecological risks of similar compounds (Martin et al., 1978).

特性

IUPAC Name |

2-amino-N-propan-2-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWYTOLUGSYYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

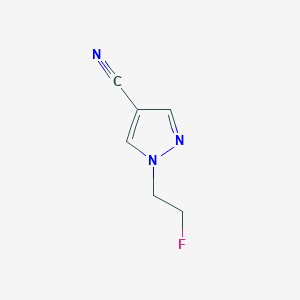

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2836639

CAS No.: 1427022-57-8

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methy...

Cat. No.: B2836641

CAS No.: 1170466-71-3

1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]o...

Cat. No.: B2836644

CAS No.: 2379947-69-8

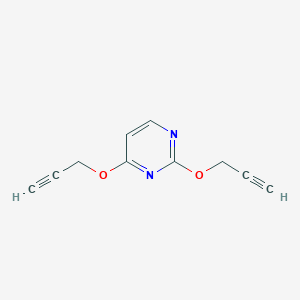

2,4-Bis(prop-2-ynoxy)pyrimidine

Cat. No.: B2836645

CAS No.: 2490403-87-5

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)